molecular formula C24H28N4O2 B2482519 N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 1184992-65-1

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2482519
CAS No.: 1184992-65-1
M. Wt: 404.514
InChI Key: QEVAFDNOJMPJJS-UHFFFAOYSA-N
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Description

This compound (ID: G610-0224) features a 1,4,8-triazaspiro[4.5]dec-1-en-8-yl core substituted with a 4-methylphenyl group at position 2 and an N-(3-ethylphenyl)acetamide side chain. Its molecular formula is C₂₃H₂₆N₄O₂, with a molecular weight of 390.48 g/mol . The spirocyclic scaffold is a hallmark of bioactive molecules, often associated with conformational rigidity that enhances target binding specificity.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-18-5-4-6-20(15-18)25-21(29)16-28-13-11-24(12-14-28)26-22(23(30)27-24)19-9-7-17(2)8-10-19/h4-10,15H,3,11-14,16H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVAFDNOJMPJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.

    Functionalization: After forming the core, various functional groups are introduced through reactions such as acylation, alkylation, or amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name / ID R₁ (Position 2) R₂ (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (G610-0224) 4-methylphenyl 3-ethylphenyl C₂₃H₂₆N₄O₂ 390.48 Ethyl group enhances lipophilicity; moderate molecular weight.
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 3,4-dimethylphenyl 3-(trifluoromethyl)phenyl C₂₄H₂₅F₃N₄O₂ 458.48 Trifluoromethyl group improves metabolic stability; higher molecular weight.
N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (G610-0193) 3,4-dimethylphenyl 2-chloro-4-methylphenyl C₂₄H₂₆ClN₄O₂ 437.94 Chloro substituent introduces electron-withdrawing effects; potential enhanced binding.
2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide (G610-0120) 4-methylphenyl 4-isopropylphenyl C₂₅H₃₀N₄O₂ 418.54 Bulky isopropyl group may reduce solubility but improve membrane permeability.
N-{3-[3-(4-methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene-8-carbonyl]phenyl}acetamide (S340-0239) 4-methylphenyl 3-acetamidophenyl C₂₄H₂₆N₄O₃ 418.49 Oxa substitution alters electronic properties; additional carbonyl group.
N-(4-{[4-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide 3-fluorophenyl 4-(cyclohexylamino)phenyl C₂₈H₃₄FN₅O₂ 491.60 Cyclohexylamino group adds steric bulk; fluorophenyl enhances polarity.

Key Trends and Research Findings

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): Chloro (G610-0193) and trifluoromethyl () substituents increase polarity and may improve binding to charged targets. Lipophilicity: Ethyl (G610-0224) and isopropyl (G610-0120) groups enhance lipid solubility, favoring blood-brain barrier penetration .

Spirocyclic cores are frequently employed in drug discovery for their rigid conformations, as seen in SHELX-refined structures ().

Computational and Crystallographic Insights :

  • Tools like SHELXL () and ORTEP-3 () enable precise determination of spirocyclic conformations, critical for structure-activity relationship (SAR) studies.
  • Analogs with 3,4-dimethylphenyl groups () exhibit higher molecular symmetry, which may correlate with crystallinity and ease of synthesis.

Biological Activity

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound with potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazaspiro structure, which is significant for its interaction with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O
Molecular Weight302.36 g/mol
Structure TypeTriazaspiro compound

Antimicrobial Properties

Research indicates that derivatives of triazaspiro compounds often exhibit antimicrobial effects. Studies on similar compounds have shown that they can inhibit the growth of various bacteria and fungi. For instance, compounds with a triazole moiety have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis and function .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structural features have been noted for their ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . A study evaluating the cytotoxicity of related triazaspiro compounds found IC50 values in the micromolar range against various cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes in the body:

  • Receptor Binding : The compound may act as a ligand for certain G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic effects .

Study 1: Antimicrobial Activity

A study published in British Journal of Pharmacology evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects, suggesting potential for development as new antimicrobial agents .

Study 2: Anticancer Effects

In another study focusing on the anticancer potential of triazole derivatives, researchers found that certain modifications to the triazole ring enhanced cytotoxicity against breast cancer cells. This suggests that this compound could be further investigated for similar properties .

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